N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide
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Overview
Description
N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamoyl group, a dimethylamino group, and a chloropyridine moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and pyridine derivatives, followed by a series of coupling reactions, protection and deprotection steps, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-3-carboxamide
- N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-bromopyridine-4-carboxamide
- N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-sulfonamide
Uniqueness
N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-21(2)9-12-4-3-10(15(18)22)7-13(12)20-16(23)11-5-6-19-14(17)8-11/h3-8H,9H2,1-2H3,(H2,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCSTTRWHKFJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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